

## Application Notes and Protocols for Budesonide Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Budesonide is a potent glucocorticoid with high topical anti-inflammatory activity, making it a cornerstone in the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of inflammatory gene expression.[1][2] Preclinical evaluation of budesonide in mouse models is crucial for understanding its therapeutic potential and mechanisms of action. This document provides detailed protocols for the administration of budesonide in mice via various routes, summarizes quantitative data from relevant studies, and illustrates key experimental workflows and signaling pathways.

# Data Presentation: Quantitative Summary of Budesonide Administration Protocols

The following tables summarize the quantitative data from various studies on the administration of budesonide in mouse models, providing a comparative overview of different experimental setups.

Table 1: Budesonide Administration via Inhalation/Nebulization



| Mouse<br>Strain | Disease<br>Model                       | Budesonide<br>Dose | Vehicle | Administrat<br>ion<br>Frequency<br>& Duration | Key<br>Quantitative<br>Outcomes/<br>Efficacy                                                            |
|-----------------|----------------------------------------|--------------------|---------|-----------------------------------------------|---------------------------------------------------------------------------------------------------------|
| BALB/c          | Chronic<br>Asthma<br>(OVA-<br>induced) | 250 μg             | Saline  | Twice daily<br>for 14 days                    | Reduced subepithelial smooth muscle thickness and basement membrane thickness.[3]                       |
| BALB/c          | Chronic<br>Asthma<br>(OVA-<br>induced) | 500 μg             | Saline  | Once daily for<br>14 days                     | Lowest lung epithelial basement membrane thickness observed in this group.[3] [4]                       |
| BALB/c          | Chronic<br>Asthma<br>(OVA-<br>induced) | 1000 μg            | Saline  | Every other<br>day for 14<br>days             | Highest beneficial effect on lung tissue with no measurable side effects on bone mineralization .[3][4] |
| BALB/c          | Asthma<br>(OVA-<br>induced)            | 1 mg in 5 mL       | PBS     | Once daily for<br>8 weeks                     | Alleviated<br>airway<br>inflammation<br>and                                                             |



|          |                                          |                     |               |                                                             | remodeling.<br>[5]                                                                           |
|----------|------------------------------------------|---------------------|---------------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| BALB/c   | Asthma                                   | 100 μg/kg           | Not specified | Daily                                                       | Ameliorated allergic airway inflammation and reduced vascularity.                            |
| Rat (SD) | COPD<br>(Cigarette<br>smoke-<br>induced) | 2.0 mg in 2.0<br>mL | PBS           | Once daily for<br>the final<br>month of a 4-<br>month study | Significantly decreased inflammatory cells in BALF and ameliorated lung function decline.[6] |

Table 2: Budesonide Administration via Intraperitoneal (IP) Injection

| Mouse<br>Strain | Disease<br>Model                 | Budesonide<br>Dose | Vehicle                                      | Administrat<br>ion<br>Frequency<br>& Duration           | Key<br>Quantitative<br>Outcomes/<br>Efficacy                                                 |
|-----------------|----------------------------------|--------------------|----------------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------------|
| BALB/c          | Asthma<br>(Allergen-<br>induced) | 3 mg/kg            | 1%<br>Carboxymeth<br>ylcellulose<br>solution | Once daily,<br>30 min prior<br>to allergen<br>challenge | Prevented increases in airway responsivene ss and bronchoalveo lar lavage (BAL) eosinophils. |

Table 3: Budesonide Administration via Intranasal (IN) Instillation



| Mouse<br>Strain | Disease<br>Model                               | Budesonide<br>Dose | Vehicle              | Administrat<br>ion<br>Frequency<br>& Duration  | Key<br>Quantitative<br>Outcomes/<br>Efficacy                                            |
|-----------------|------------------------------------------------|--------------------|----------------------|------------------------------------------------|-----------------------------------------------------------------------------------------|
| Not specified   | Allergen-<br>induced<br>airway<br>inflammation | 350<br>μg/kg/day   | Ethanol in<br>saline | Daily for 4<br>days                            | Completely prevented the development of allergeninduced airway hyperrespons iveness.[2] |
| C57BL/6         | Acute Lung<br>Injury (LPS-<br>induced)         | 0.5 mg/kg          | Saline               | Single dose,<br>1 hour before<br>LPS injection | Dramatically attenuated pathological injury and reduced inflammatory cells in BALF.     |

Table 4: Budesonide Administration via Intratracheal (IT) Instillation

| Mouse<br>Strain | Disease<br>Model            | Budesonide<br>Dose    | Vehicle/For<br>mulation    | Administrat<br>ion<br>Frequency<br>& Duration | Key<br>Quantitative<br>Outcomes/<br>Efficacy                                               |
|-----------------|-----------------------------|-----------------------|----------------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------|
| BALB/c          | Asthma<br>(OVA-<br>induced) | 5.7 μg/mL in<br>30 μL | Liposomal<br>Nanoparticles | Days 21-23<br>of the model                    | Reduced<br>bronchial<br>hyperrespons<br>iveness and<br>inflammatory<br>factors in<br>BALF. |



Table 5: Budesonide Administration via Oral Gavage

| Mouse<br>Strain | Disease<br>Model | Budesonide<br>Dose                       | Vehicle                                                 | Administrat<br>ion<br>Frequency<br>& Duration | Key<br>Quantitative<br>Outcomes/<br>Efficacy                                                          |
|-----------------|------------------|------------------------------------------|---------------------------------------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------------------------|
| ICR             | Colitis Model    | 0.2 mg/kg<br>(budesonide-<br>equivalent) | Tween 80 and ethanol (1:1, vol/vol) diluted with saline | Daily on days<br>0, 1, 2, and 3               | Limited effect<br>in inhibiting<br>the reduction<br>of mouse<br>body weight<br>in this model.<br>[10] |

# Experimental Protocols Preparation of Budesonide Solution

For Aqueous Suspensions (Inhalation/Intranasal/Intratracheal):

- Materials: Budesonide powder, sterile phosphate-buffered saline (PBS) or saline, surfactant (e.g., Tween 80, optional for stability), sterile water for injection.
- Procedure:
  - Weigh the required amount of budesonide powder.
  - If using a surfactant, dissolve it in a small volume of sterile water for injection.
  - Add the budesonide powder to the surfactant solution (or directly to the saline/PBS if not using a surfactant) and mix thoroughly.
  - Use a sonicator or homogenizer to create a uniform suspension. For some preparations, moist heat sterilization of a concentrated solution may be performed before final dilution.
     [11]
  - Bring the solution to the final desired volume with sterile saline or PBS.



 $\circ$  Ensure the final particle size is appropriate for the intended administration route (e.g., D90 < 5  $\mu$ m for inhalation).[11]

#### For Intraperitoneal Injection:

- Materials: Budesonide powder, 1% carboxymethylcellulose (CMC) solution.
- Procedure:
  - Prepare a 1% CMC solution in sterile saline.
  - Suspend the required amount of budesonide in the CMC solution.
  - Sonicate the suspension for approximately 10 minutes to ensure uniform distribution.

### **Intratracheal Instillation Protocol**

This method allows for the direct delivery of budesonide to the lungs.

- Materials: Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail), small animal laryngoscope or a fiber-optic light source, appropriate catheter (e.g., 24-gauge catheter), microsyringe.[1][12]
- Procedure:
  - Anesthetize the mouse using the chosen method.
  - Place the mouse in a supine position on a slanted board (approximately 40-45 degrees).
     [1]
  - Visualize the trachea by transillumination of the neck with a fiber-optic light or using a small animal laryngoscope.
  - Gently pull the tongue to the side to open the glottis.
  - Carefully insert the catheter into the trachea, passing through the vocal cords.
  - Administer the budesonide suspension (typically 30-50 μL for a mouse) using a microsyringe.[12]



- A small volume of air (around 0.1 mL) can be injected after the liquid to ensure the dose reaches the deep lungs.
- Remove the catheter and monitor the mouse until it recovers from anesthesia.

### **Intranasal Administration Protocol**

This is a non-invasive method for delivering substances to the respiratory tract.

- Materials: Micropipette and tips, anesthetic (light anesthesia is recommended).
- Procedure:
  - Lightly anesthetize the mouse.
  - Hold the mouse in a supine position with the head tilted slightly back.
  - Using a micropipette, slowly dispense the budesonide solution (up to 50 μL) onto the nares, allowing the mouse to inhale the liquid naturally with each breath.
  - Alternate between nostrils to ensure even distribution.
  - Monitor the mouse for normal breathing and recovery.

## **Intraperitoneal Injection Protocol**

- Materials: Sterile syringe and needle (e.g., 25-27 gauge).
- Procedure:
  - Restrain the mouse, exposing the abdomen.
  - Tilt the mouse's head downwards.
  - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
  - Aspirate to ensure no fluid is drawn into the syringe (indicating correct placement).



Inject the budesonide suspension.

## **Oral Gavage Protocol**

This method is used for direct administration to the stomach.

- Materials: Gavage needle (e.g., 18-20 gauge, with a rounded tip), syringe.[13][14]
- Procedure:
  - Measure the appropriate length for the gavage needle (from the corner of the mouth to the last rib) to ensure it will reach the stomach without causing perforation.[13]
  - Restrain the mouse securely, keeping the head and neck extended in a straight line.
  - Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. The mouse should be allowed to swallow the tube. Do not force the needle.
  - Once the needle is in place, slowly administer the budesonide solution. The volume should not exceed 1% of the mouse's body weight (e.g., 0.2 mL for a 20g mouse).[13]
  - Gently remove the gavage needle.

# Mandatory Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Glucocorticoid Receptor Signaling Pathway of Budesonide.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental Workflow for Intratracheal Instillation in Mice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Intratracheal instillation for the testing of pulmonary toxicity in mice—Effects of instillation devices and feed type on inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Budesonide Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New insights in glucocorticoid receptor signaling more than just a ligand binding receptor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Budesonide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemignition.com [chemignition.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. CN112891328A Preparation method of budesonide suspension for inhalation Google Patents [patents.google.com]
- 12. Direct Tracheal Instillation of Solutes into Mouse Lung PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Budesonide Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207579#protocol-for-budesonide-administration-in-mouse-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com